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Andersonin-M3 peptide precursor

Cat. No.: B1578602
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Description

The Andersonin-M3 peptide precursor is a bioactive compound derived from the skin of the golden crossband frog, Odorrana andersonii . This frog species inhabits high-altitude environments and has evolved a rich diversity of skin peptides as a chemical defense system, particularly to cope with environmental challenges like UV radiation and pathogens . The precursor is a key biosynthetic intermediate for a class of antimicrobial peptides (AMPs) known as andersonins . AMPs are crucial components of innate immunity in many organisms, demonstrating broad-spectrum activity against bacteria, fungi, and other microorganisms . They typically act through mechanisms that disrupt the plasma membrane of target pathogens, making it difficult for microbes to develop resistance . Research on amphibian-derived peptides like the Andersonin-M3 precursor provides valuable insights into novel antimicrobial agents and the molecular basis of ecological adaptation . Studying this precursor peptide helps researchers understand the biosynthesis and structure-activity relationships of a potent natural defense system. It serves as an important tool in microbiology, biochemistry, and drug discovery research for developing new therapeutic candidates. This product is for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. For further details on pricing, purity, and shipping, please contact our customer service team.

Properties

bioactivity

Antimicrobial

sequence

TLKKPLLVLFFLGTISLSLCEQERDADEEEGSENGAEDIKQ

Origin of Product

United States

Discovery and Initial Research Framework for Andersonin M3 Peptide Precursor

Homology-Based Search Algorithms for Peptide Precursors

Homology-based search algorithms are a fundamental tool in bioinformatics for identifying related sequences. These algorithms work by comparing a query sequence against a database of known sequences to find significant similarities.

De novo sequencing, which determines a peptide's sequence directly from its tandem mass spectrum without a database, can generate sequence tags. nih.gov These tags, even if incomplete, can be used in homology searches to identify the exact or a homologous peptide. nih.gov This is particularly useful for studying organisms with unsequenced genomes. nih.gov

Tools like MS-Homology allow for "homology-tolerant" database searches, where a certain percentage of mismatch between the de novo sequence and the database sequence is permitted. nih.gov This flexibility is crucial for identifying novel peptides that share ancestry with known peptide families. nih.gov

Motif-Finding Algorithms for Conserved Prepropeptide Signatures

Motif-finding algorithms are designed to identify short, conserved sequence patterns, or motifs, within a set of biological sequences. numberanalytics.comnih.gov These motifs often correspond to functionally important regions, such as cleavage sites or binding domains, within a prepropeptide. nih.govnumberanalytics.com

There are two primary approaches to motif discovery: enumeration and probabilistic methods. nih.gov Enumeration-based algorithms systematically search for all possible patterns, while probabilistic methods use models like Position-Specific Weight Matrices (PSWMs) to represent motifs. nih.gov

Several algorithms have been developed for motif discovery, each with its own strengths. numberanalytics.comnih.gov Some popular tools include MEME, Gibbs sampling, and Weeder. numberanalytics.com The choice of algorithm often depends on the size and complexity of the dataset and the specific characteristics of the motifs being sought. numberanalytics.com

Initial Characterization of Biological Origin and Localization E.g., Odorrana Andersonii Skin Secretions

Gene Identification and Localization within the Organism's Genome

The gene encoding the Andersonin-M3 peptide precursor is located within the genome of Odorrana andersonii. nih.govbicnirrh.res.in While its precise chromosomal location has not been publicly documented, the gene is part of a larger family of genes that encode for various antimicrobial peptides. These genes are often found in clusters within the genome, allowing for coordinated regulation and rapid evolution of new peptide variants.

The identification of the Andersonin-M3 precursor gene is typically achieved through a combination of peptidomic and genomic approaches. nih.gov Researchers first isolate and sequence the mature peptide from the frog's skin secretions. This amino acid sequence is then used to design probes to screen a cDNA library constructed from the frog's skin tissue, where the peptide precursor mRNA is abundant. tudelft.nl This process allows for the identification of the full-length open reading frame of the precursor, which includes a signal peptide, an acidic pro-region, and the sequence of the mature Andersonin-M3 peptide. The GenInfo Identifier for the this compound is 310696274. nih.gov

Analysis of Regulatory Elements Governing Andersonin-M3 Precursor Gene Expression

The expression of the Andersonin-M3 precursor gene is controlled by cis-regulatory elements, including promoters and enhancers, which interact with various transcription factors. nih.govmdpi.com

The promoter region of the Andersonin-M3 precursor gene is expected to be located immediately upstream of the transcription start site. This region likely contains core promoter elements, such as a TATA box or an initiator element, which are essential for the binding of the basal transcription machinery, including RNA polymerase II. mdpi.com The specific sequences of these elements for the Andersonin-M3 gene have not been experimentally determined.

Enhancer regions, which can be located either upstream or downstream of the gene, play a crucial role in modulating the rate of transcription. nih.gov These regions contain binding sites for specific transcription factors that can activate or repress gene expression in response to various signals. The characterization of these enhancers would require techniques such as chromatin immunoprecipitation sequencing (ChIP-seq) to identify regions of the genome that are bound by regulatory proteins under specific conditions.

The promoter and enhancer regions of the Andersonin-M3 precursor gene are predicted to contain binding sites for a variety of transcription factors. These may include factors that are generally involved in the expression of immune-related genes, as well as factors that are specific to amphibian skin. The prediction of these binding sites can be performed using bioinformatic tools that scan the DNA sequence for known transcription factor motifs.

However, the validation of these predicted binding sites requires experimental evidence. This can be obtained through techniques such as electrophoretic mobility shift assays (EMSA), which demonstrate the physical interaction between a transcription factor and a specific DNA sequence, and reporter gene assays, which show the functional effect of this interaction on gene expression.

Transcriptional Regulation Mechanisms of Andersonin-M3 Precursor (e.g., tissue-specific, inducible expression)

The expression of the Andersonin-M3 precursor is highly regulated, exhibiting tissue-specificity and inducibility in response to external stimuli.

Amphibian skin is directly exposed to the environment and must contend with various stressors, including ultraviolet (UV) radiation. mdpi.com Studies on frogs, including Odorrana andersonii, have shown that exposure to UV radiation can induce the expression of skin peptides. mdpi.com This response is a protective mechanism, as many of these peptides have antioxidant properties that can mitigate the damaging effects of UV-induced free radicals. nih.govmdpi.com It is highly probable that the expression of the Andersonin-M3 precursor gene is also upregulated in response to UV radiation, contributing to the frog's defense against photodamage. The molecular pathways involved likely involve stress-activated signaling cascades that lead to the activation of specific transcription factors.

The expression of antimicrobial peptides in amphibians is often developmentally regulated and tissue-specific. The Andersonin-M3 peptide is primarily found in the skin, where it is synthesized and stored in specialized granular glands. nih.gov This tissue-specific expression is controlled by a combination of transcription factors and epigenetic modifications that restrict gene expression to the appropriate cell types.

Furthermore, the expression levels of AMPs can vary throughout the life cycle of the frog. For instance, the complement of peptides expressed in tadpoles may differ from that in adult frogs, reflecting the different environmental challenges and pathogens encountered at each life stage. While specific developmental expression profiles for Andersonin-M3 are not yet available, it is expected to follow a pattern that ensures the frog is protected from microbial threats throughout its development.

Biosynthesis and Post Translational Maturation of Andersonin M3 Peptide Precursor

Ribosomal Synthesis Pathway of the Andersonin-M3 Precursor

The initial creation of the Andersonin-M3 precursor is a fundamental cellular process rooted in the transcription and translation of its corresponding gene. Like other amphibian antimicrobial peptides, Andersonin-M3 is synthesized as a larger prepropeptide, a common strategy in nature to safely produce and transport potent molecules. nsf.govresearchgate.net

Signal Sequence Processing and Subcellular Targeting

The Andersonin-M3 precursor is synthesized with a 22-amino-acid N-terminal signal peptide. mdpi.com This sequence, MFTLKKPLLVLFFLGTISLSLC, acts as a molecular address label, directing the nascent polypeptide chain to the endoplasmic reticulum (ER) for entry into the secretory pathway. researchgate.netmdpi.com

Once the precursor is translocated into the ER, the signal peptide is cleaved off by a signal peptidase complex. mdpi.com This initial processing step is crucial for the correct folding and subsequent maturation of the propeptide. Following its cleavage, the now designated pro-Andersonin-M3 continues its transit through the secretory pathway, moving from the ER to the Golgi apparatus, where further modifications and packaging into secretory granules occur. mdpi.com

Enzymatic Processing and Cleavage Events

The transformation of the inactive pro-Andersonin-M3 into its final, active form is accomplished through a series of precise enzymatic cleavage events. This process is characteristic of many hormones and neuropeptides and is a critical control point in their biosynthesis. nih.govresearchgate.net

Identification and Characterization of Prohormone Convertases and Other Proteases Involved

The primary enzymes responsible for processing propeptides at specific basic amino acid residues are the prohormone convertases (PCs), a family of subtilisin-like endoproteases. nih.gov In amphibians, PC1/3 and PC2 are known to be involved in the processing of various peptide precursors in the skin and nervous system. nih.govjmu.edu While the specific convertases for Andersonin-M3 have not been definitively identified, it is highly probable that members of the PC family are responsible for its maturation, given their established role in processing other amphibian skin peptides, including those from the Brevinin family to which Andersonin-M3 belongs. nih.govnih.gov

Analysis of Dibasic Cleavage Sites and Recognition Motifs

Prohormone convertases typically recognize and cleave at sites marked by pairs of basic amino acid residues, such as Lysine-Arginine (Lys-Arg or KR) or Arginine-Arginine (Arg-Arg or RR). nih.govresearchgate.net The amino acid sequence of the Andersonin-M3 precursor reveals potential cleavage sites that fit this pattern. The processing at these dibasic sites liberates the mature peptide from the precursor molecule. The precise context of the amino acids surrounding these cleavage sites can also influence the efficiency and specificity of the enzymatic action. nih.gov

Role of Leader Peptides and Recognition Sequences in Biosynthetic Direction

The portion of the propeptide that is removed during maturation, often referred to as the leader peptide (or pro-region), plays a vital role beyond simply being an inert spacer. researchgate.net

Leader peptides are instrumental in ensuring the correct folding of the core peptide and can protect the host cell from the biological activity of the mature peptide until it is safely secreted. nih.gov Furthermore, these leader sequences often contain the recognition motifs necessary for guiding the post-translational modifying enzymes to their correct processing sites. nih.gov In the case of many antimicrobial peptides, the leader peptide is essential for directing the enzymatic modifications that are critical for the peptide's final structure and function. The cleavage of the leader peptide is one of the final steps in the maturation process, ensuring that the fully active peptide is only released upon secretion from the granular glands. nih.gov

No Specific Research Found on the Biosynthesis of Andersonin-M3 Peptide Precursor

Despite a comprehensive search of available scientific literature, detailed information regarding the biosynthesis and post-translational maturation of the "this compound" is not available. While the Andersonin family of peptides, isolated from the skin secretions of the golden crossband frog (Odorrana andersonii), has been identified, specific research detailing the biosynthetic pathway of the Andersonin-M3 precursor is absent from published studies.

The Andersonin peptide family is part of a diverse group of antimicrobial and antioxidant peptides discovered in Odorrana andersonii. nih.govpreprints.org Research has successfully identified numerous mature peptides from this frog, including those from the Andersonin lineage. nih.govpreprints.org Some studies on other peptides from this amphibian, such as Cathelicidin-OA1, indicate that they are produced via post-translational processing of a larger pre-propeptide. preprints.org Additionally, 'shotgun' cloning has been used to identify precursor cDNAs for other peptides in Odorrana andersonii, revealing a general structure that includes a signal sequence, the mature peptide sequence, and a spacer region. mdpi.com

However, the specific mechanisms of enzyme-precursor recognition, the precise role of leader peptides in directing post-translational modifications (PTMs), the types of PTMs involved (such as macrocyclization), and the enzymology for Andersonin-M3 have not been documented. General concepts such as the function of leader peptides in guiding peptide maturation and the role of ATP-grasp enzymes in catalysis are well-established for other peptides, but their specific involvement with Andersonin-M3 remains uninvestigated in the available literature. nih.govnih.gov

Similarly, while macrocyclization is a known PTM that can enhance the properties of peptides, and various enzymatic and chemical methods for this process exist, there is no specific mention of this modification in relation to Andersonin-M3. bohrium.comeurekalert.org The broader study of PTMs is a significant field in proteomics, with techniques to identify modifications like phosphorylation and acetylation, but these have not been specifically applied to the Andersonin-M3 precursor in any published research. researchgate.netportlandpress.com

Structural Biology Research Approaches for Andersonin M3 Peptide Precursor and Its Derivatives

Computational Modeling and Simulation for Conformational Prediction

Computational methods are essential for predicting the structure and behavior of peptides like Andersonin-M3, offering insights that guide experimental studies. These in silico techniques are particularly valuable for understanding the dynamic nature of peptides, which can adopt different conformations in various environments.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govmdpi.com For the Andersonin-M3 peptide precursor, MD simulations can predict its conformational landscape in different environments, such as in aqueous solution or when interacting with a bacterial membrane. By simulating the interactions between the peptide and its surroundings at an atomic level, researchers can observe how the peptide folds and changes its shape, which is crucial for its biological activity. mdpi.com These simulations can reveal the stability of different secondary structures, like alpha-helices or beta-sheets, and how these structures are influenced by factors like pH and temperature. nih.gov

For instance, MD simulations have been successfully employed to investigate the binding of other peptides to surfaces and to understand the role of specific amino acid residues in these interactions. nih.govpmfst.hr This approach could be used to model the Andersonin-M3 precursor's interaction with microbial cell membranes, providing a step-by-step view of the binding process.

Protein-peptide docking is a computational technique used to predict how a peptide binds to a protein receptor. nih.goveurekalert.org This method is critical for understanding the mechanism of action for peptides that target specific proteins on a pathogen's surface or within a host. For Andersonin-M3, docking simulations could identify potential binding partners and predict the most stable binding pose, offering a static picture of the protein-peptide complex. nih.gov

These simulations typically involve generating a large number of possible binding modes and then using a scoring function to rank them based on their predicted binding affinity. nih.gov Servers and software like MDockPeP are available for performing such ab-initio docking studies, starting from the peptide sequence and the protein receptor structure. nih.govthemunicheye.com The insights gained from docking can guide the design of derivatives with improved binding and efficacy.

Experimental Strategies for Structural Elucidation of Andersonin-M3 Peptides

Experimental techniques are indispensable for validating and refining the structural models generated by computational methods. A combination of different spectroscopic and diffraction methods is typically employed to obtain a comprehensive understanding of a peptide's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, which mimics their natural physiological environment. pmfst.hr For the this compound, NMR can provide detailed information about the conformation and dynamics of the peptide at an atomic level. pmfst.hr By measuring the magnetic properties of atomic nuclei, researchers can determine the distances between atoms and the torsion angles of chemical bonds, which are then used to calculate the peptide's structure.

Pressure-jump NMR is a specific application of this technique that can be used to study the oligomerization of peptides, a process that is often linked to their activity and potential toxicity. pmfst.hr

X-ray crystallography is the gold standard for determining high-resolution three-dimensional structures of molecules, including peptide-enzyme complexes. This technique involves crystallizing the peptide in complex with its target protein and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate the electron density and, consequently, the positions of all atoms in the complex.

While obtaining suitable crystals can be a significant challenge, the resulting structure provides an unparalleled level of detail about the specific interactions between the peptide and its binding partner. This information is invaluable for understanding the peptide's mechanism of action and for the rational design of more potent derivatives.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides in solution. This technique measures the differential absorption of left- and right-circularly polarized light by the peptide. The resulting CD spectrum provides information about the proportions of different secondary structural elements, such as α-helices, β-sheets, and random coils.

Analysis of Conformational Dynamics and Flexibility

The dynamic nature and flexibility of spider venom peptides are crucial to their biological activity. These peptides are not static entities but rather exist in a range of conformations, a characteristic that can be significantly influenced by their environment. For instance, some spider venom peptides exhibit a flexible C-terminal segment in an aqueous solution, while the main body of the peptide, often a knottin domain, remains rigid. nih.gov This flexibility can be critical for the peptide's ability to interact with and anchor to cell membranes. nih.gov

Upon encountering a membrane-mimicking environment, many linear spider-venom peptides, and the flexible domains of more complex peptides, adopt a stable amphipathic α-helical structure. nih.gov This conformational change is a key aspect of their mechanism of action. nih.govresearchgate.net The study of these conformational shifts often involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide insights into the three-dimensional structure of peptides in solution and how that structure changes in the presence of micelles or lipid bilayers that mimic a cell membrane. frontiersin.orgpnas.org

Computational methods, such as molecular dynamics simulations, complement experimental techniques by providing a dynamic view of the peptide's conformational landscape. These simulations can model the peptide's movement and the subtle shifts in its structure over time, offering a deeper understanding of its flexibility and how it might interact with a target molecule.

It is understood that for many spider venom peptides with an Inhibitor Cystine Knot (ICK) scaffold, additional conformational changes likely occur when they bind to their target, such as a voltage-gated sodium channel, and the associated membrane lipids. frontiersin.org The inherent stability of the ICK motif, conferred by its network of disulfide bonds, provides a stable core, while loop regions can retain a degree of flexibility, allowing the peptide to adapt its conformation to bind with high affinity and specificity to its target. frontiersin.orgnih.govmdpi.com Strategies such as cyclization can be employed to reduce conformational flexibility and potentially enhance proteolytic resistance. researchgate.net

Structure-Function Relationship Studies

Understanding the relationship between the structure of a spider venom peptide and its function is a primary goal of research in this field, with significant implications for the development of new molecular tools and therapeutics. frontiersin.orgnih.govmdpi.com These studies often involve a combination of structural biology techniques and functional assays.

The majority of spider venom peptides feature a conserved Inhibitor Cystine Knot (ICK) scaffold, which is exceptionally stable against high temperatures, low pH, and enzymatic degradation. frontiersin.orgnih.gov This stable core presents a versatile framework upon which nature has evolved a diversity of functional surfaces. The specific amino acid residues in the loops between the cysteine residues that form the knot are critical for determining the peptide's potency and selectivity for its molecular target. nih.gov

Researchers elucidate these structure-function relationships by creating derivatives of a parent peptide through amino acid substitutions and then assessing the impact of these changes on the peptide's activity. For example, the substitution of specific amino acids in the GpTx-1 peptide led to an analog with a six-fold enhanced potency for the NaV1.7 channel and over 1000-fold selectivity against other sodium channel subtypes. frontiersin.org Such studies pinpoint the key residues—often referred to as the "functional dyad" or pharmacophore—that are directly involved in the interaction with the target. mdpi.com

The three-dimensional structure, often determined by NMR or X-ray crystallography, is essential for understanding these relationships. frontiersin.orgpnas.org For instance, the cryo-electron microscopy structure of a chimeric sodium channel bound to a spider venom peptide confirmed the peptide's binding site and the key interactions involved. frontiersin.org When experimental structures are not available, homology modeling can be used to generate a theoretical model of a peptide's structure based on its similarity to peptides with known structures. pnas.org

The modular nature of some spider venom peptides, which may consist of an N-terminal ICK domain and a C-terminal linear cationic domain, presents another layer of structure-function complexity. nih.gov The ICK domain may be responsible for target recognition, while the linear domain could be involved in membrane interaction. nih.gov

The following table summarizes findings from structure-activity relationship studies on various spider venom peptides, illustrating how specific modifications can alter their function.

Peptide/DerivativeTargetKey Structural Features/ModificationsFunctional OutcomeReference
GpTx-1 AnalogNaV1.7F5A, M6F, T26L, K28R substitutions6-fold enhanced potency for NaV1.7 and >1000-fold selectivity over NaV1.4 and NaV1.5 frontiersin.org
ProTx-IIhNaV1.7-NaVAbBinds to the voltage-sensor of DII site 4Confirmed binding site and interaction mechanism frontiersin.org
Lycosin-ILipid membranesAmphiphilic-helix conformationCrucial for cell penetration nih.gov
Tb11aKv1.3 channelsFunctional dyad Y21-K25 and an essential disulfide bridgeBlockade of hKv1.3 activity; reduction of disulfide bridge disrupts conformation and impairs function mdpi.com

Evolutionary and Comparative Biology of Andersonin M3 Peptide Precursor

Phylogenetic Analysis of Andersonin Peptide Families Across Species

The study of the Andersonin peptide family, like other amphibian antimicrobial peptides (AMPs), reveals a complex evolutionary history characterized by both conservation and rapid divergence. nih.gov

Conservation and Divergence of Precursor Sequences

The precursor of an amphibian skin peptide is typically composed of three distinct regions: a signal peptide, an acidic pro-sequence, and the C-terminal bioactive mature peptide. nih.gov The signal peptide, responsible for directing the precursor to the secretory pathway, is often highly conserved within a peptide family and even across different lineages. researchgate.netresearchgate.net This conservation is crucial for the proper processing and secretion of the final peptide.

In contrast, the region encoding the mature peptide is often hypervariable. researchgate.netresearchgate.net This rapid divergence is thought to be driven by positive selection, reflecting an evolutionary arms race between the amphibian and its pathogens. nih.gov The constant pressure from evolving microbes necessitates a dynamic and diverse arsenal (B13267) of antimicrobial peptides. This pattern of a conserved signal sequence and a variable mature peptide region has been observed in various amphibian AMP families. researchgate.netresearchgate.net

FeatureLevel of ConservationEvolutionary Significance
Signal Peptide HighEnsures proper trafficking and secretion of the peptide.
Mature Peptide LowAllows for rapid adaptation to new pathogens and environmental pressures.

Evolutionary Trajectories of Processing Enzymes

The production of the final, active peptide from its precursor requires a series of post-translational modifications, carried out by specific processing enzymes. These enzymes are critical in shaping the final chemical structure and, consequently, the biological activity of the peptide.

A common modification is the amidation of the C-terminus, where a glycinyl residue in the precursor serves as an amide donor. uol.de Another frequent modification is the conversion of an N-terminal glutamine to pyroglutamic acid, which protects the peptide from degradation. uol.de

The enzymes responsible for these modifications are also subject to evolutionary pressures. For instance, endopeptidases that cleave the precursor to release the mature peptide can exhibit specificity for certain amino acid sequences or secondary structures. acs.org The co-evolution of these enzymes with their peptide substrates is a critical area of research. In some cases, the processing enzymes are co-secreted with the peptide precursors, suggesting a tightly regulated system. acs.org The evolutionary history of these processing enzymes is intertwined with the diversification of the peptide families themselves.

Evolutionary Pressures Shaping Andersonin-M3 Precursor Diversity and Function

The remarkable diversity of amphibian skin peptides, including the Andersonin family, is a direct result of various evolutionary pressures. These forces have driven the evolution of new peptides and the adaptation of existing ones to specific environmental challenges.

Mechanisms of De Novo Peptide Evolution

The origin of new genes and the beneficial functions they encode is a central question in evolutionary biology. asm.org One of the proposed mechanisms for the emergence of novel peptides is de novo evolution from non-coding DNA sequences. asm.org While direct evidence for the de novo emergence of Andersonin-M3 is yet to be established, the principles of this process are relevant to understanding the vast diversity of amphibian peptides.

Studies have shown that random DNA sequences can be transcribed and translated into short peptides that can confer a selective advantage. asm.org In the context of amphibian skin, a randomly generated peptide that possesses even weak antimicrobial or other beneficial properties could be selected for and subsequently refined through mutation and selection. Gene duplication is another significant mechanism that can lead to the evolution of new peptide functions. researchgate.net Following a duplication event, one copy of the gene can maintain its original function while the other is free to accumulate mutations, potentially leading to a new or modified activity.

Adaptive Evolution of Peptide Function (e.g., high-altitude adaptation in Odorrana andersonii)

A compelling example of adaptive evolution in amphibian skin peptides is seen in the frog Odorrana andersonii, which inhabits high-altitude environments. researchgate.net These environments are characterized by increased exposure to ultraviolet (UV) radiation, which can cause significant oxidative stress.

Research has shown that Odorrana andersonii has evolved a more complex and potent system of skin antioxidant peptides compared to its close relative, Odorrana wuchuanensis, which lives in low-altitude caves. researchgate.net This suggests that the Andersonin peptides, among others, have been shaped by the selective pressure of high UV radiation. The antioxidant properties of these peptides help to mitigate the damaging effects of free radicals generated by UV exposure. This adaptation highlights how environmental pressures can drive the functional diversification of peptide families. researchgate.net The evolution of these antioxidant peptides is a clear case of adaptive evolution to a specific environmental challenge. researchgate.netnih.govnih.govyoutube.com

Synthetic Biology and Engineering Approaches for Andersonin M3 Peptide Precursor Research

Solid-Phase Peptide Synthesis Strategies for Linear and Cyclic Precursors

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone in the chemical synthesis of peptides, including the Andersonin-M3 peptide precursor. This methodology, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. beilstein-journals.orgbachem.com This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by filtration and washing, making it a highly efficient and widely used technique in both research and industrial settings. bachem.com

The synthesis of both linear and cyclic precursors of the Andersonin-M3 peptide can be strategically accomplished using SPPS. The general workflow involves the initial attachment of the C-terminal amino acid to a functionalized resin, followed by cycles of Nα-protecting group removal and coupling of the next protected amino acid until the desired linear sequence is assembled. beilstein-journals.orgnih.gov

Linear Precursor Synthesis

The synthesis of the linear Andersonin-M3 precursor is achieved through a repetitive cycle of deprotection and coupling steps. The most common strategy employed is the Fmoc/tBu approach. In this method, the Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). beilstein-journals.org

The synthesis cycle for the linear precursor can be summarized as follows:

Resin Preparation: An appropriate resin, such as Wang or Rink amide resin, is selected based on the desired C-terminal functionality (acid or amide) of the final peptide. The first Fmoc-protected amino acid is anchored to this solid support. bachem.comnih.gov

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and added to the resin to form a new peptide bond.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove all soluble reagents and by-products. bachem.com

This cycle is repeated until the full-length linear this compound is assembled on the resin.

Cyclic Precursor Synthesis

Cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts. SPPS offers several effective strategies for the cyclization of the Andersonin-M3 precursor. Cyclization can be performed either while the peptide is still attached to the resin (on-resin cyclization) or after cleavage from the solid support (solution-phase cyclization). On-resin cyclization is often preferred as it can minimize intermolecular side reactions and simplify purification. acs.orgpeptide.com

Key strategies for producing cyclic precursors include:

Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid. peptide.comnih.gov For on-resin head-to-tail cyclization, the peptide is typically anchored to the resin via a side-chain of a trifunctional amino acid (e.g., Asp, Glu, or Lys). Once the linear sequence is assembled, the terminal protecting groups are selectively removed, and an intramolecular coupling reaction is induced. peptide.com Alternatively, solution-phase cyclization can be performed after cleaving the linear peptide from the resin, although this requires high-dilution conditions to favor the intramolecular reaction over intermolecular oligomerization. peptide.comnih.gov

Side-Chain Cyclization: This strategy involves forming a bridge between the side chains of two amino acids within the peptide sequence. A common example is the formation of a disulfide bond between two cysteine residues. peptide.com Other approaches include forming lactam bridges between the side chains of an acidic amino acid (Asp or Glu) and a basic amino acid (Lys or Orn).

Click Chemistry: Modern ligation techniques, such as thiol-ene or azide-alkyne cycloadditions, offer rapid and efficient methods for on-resin cyclization. nih.govrsc.org For example, a peptide can be synthesized with a cysteine residue and an alkene-containing amino acid, which can then be cyclized on-resin via a thiol-ene reaction. nih.govrsc.org

The choice of cyclization strategy depends on the specific amino acid sequence of the Andersonin-M3 peptide and the desired final structure.

Detailed Research Findings

While specific research on the "this compound" is not publicly available, the general principles of peptide synthesis are well-established. The physicochemical properties of antimicrobial peptides (AMPs), a class to which Andersonin-M3 might belong, are crucial for their function. These properties are determined by the amino acid composition and structure. wikipedia.orgaip.org

Below are interactive tables detailing the typical physicochemical properties of a representative antimicrobial peptide and a list of common amino acids with their protecting groups used in SPPS.

Table 1: Physicochemical Properties of a Representative Antimicrobial Peptide

PropertyValue/DescriptionSignificance
Molecular Weight 1000 - 5000 DaInfluences diffusion and bioavailability. wikipedia.org
Amino Acid Length 12 - 50 residuesA common range for many natural AMPs. wikipedia.org
Net Charge (at pH 7.4) +2 to +9Cationic nature is crucial for interaction with negatively charged bacterial membranes. wikipedia.orgaip.org
Hydrophobicity (%) 40% - 60%The balance between hydrophobicity and charge is key for membrane insertion and selectivity. wikipedia.org
Secondary Structure α-helical, β-sheet, or mixedThe defined structure in a membrane environment is critical for the mechanism of action. researchgate.netnih.gov
Amphipathicity HighSpatial separation of hydrophobic and hydrophilic residues allows for membrane interaction. wikipedia.org

Table 2: Common Amino Acids and Protecting Groups in Fmoc-SPPS

Amino AcidThree-Letter CodeSide-Chain Protecting Group (tBu strategy)
ArginineArgPbf (Pentamethyldihydrobenzofuran-5-sulfonyl)
Aspartic AcidAspOtBu (tert-Butyl ester)
CysteineCysTrt (Trityl) or Acm (Acetamidomethyl)
Glutamic AcidGluOtBu (tert-Butyl ester)
HistidineHisTrt (Trityl)
LysineLysBoc (tert-Butoxycarbonyl)
SerineSertBu (tert-Butyl ether)
ThreonineThrtBu (tert-Butyl ether)
TryptophanTrpBoc (tert-Butoxycarbonyl)
TyrosineTyrtBu (tert-Butyl ether)

Advanced Analytical Methodologies for Andersonin M3 Peptide Precursor Studies

Proteomic Profiling for Precursor and Mature Peptide Detection

Proteomic profiling serves as the foundation for identifying and quantifying the Andersonin-M3 peptide precursor and its resulting mature peptide. This approach allows for a broad-scale analysis of protein expression, providing critical insights into the abundance and state of the target peptide within complex biological samples.

Label-Free Quantification Techniques for Abundance Analysis

Label-free quantification (LFQ) is a powerful method for determining the relative abundance of peptides and proteins without the need for isotopic labeling. nih.govnih.gov This technique relies on the direct measurement of signal intensity from mass spectrometry (MS) data. Specifically, quantification is often based on the precursor mass peak (MS1) intensities, which are recognized for their reliability, dynamic range, and reproducibility. nih.govbiorxiv.org LFQ is particularly advantageous for peptide-level quantitation, making it well-suited for analyzing the this compound and tracking changes in its abundance across different conditions. nih.govnih.gov

Several software tools have been developed to automate and refine the process of LFQ. Tools like MaxQuant and FlashLFQ are designed to analyze large datasets, identify peptides, and provide accurate quantification based on precursor ion intensities. nih.gov These platforms can handle complex data from multi-omic studies and offer features like "match-between-runs," which enhances the consistency of peptide detection across multiple samples by identifying peptides in a run where they were not fragmented for MS/MS analysis. researchgate.net

Targeted Data Extraction for Specific Peptide Identification

Targeted data extraction is a strategy that enhances the sensitivity and specificity of peptide identification. nih.govnih.gov Unlike data-dependent acquisition (DDA), where the mass spectrometer stochastically selects precursor ions for fragmentation, targeted approaches focus on acquiring data for a predefined list of peptides. nih.gov This is particularly useful for studying specific molecules like the this compound, especially when they are of low abundance.

One such method is Selected Reaction Monitoring (SRM), a well-established targeted proteomics technique. nih.gov A more recent and powerful approach is data-independent acquisition (DIA), such as SWATH-MS. nih.gov In DIA, the mass spectrometer systematically fragments all precursor ions within defined mass-to-charge (m/z) windows. nih.gov The resulting complex fragment ion maps are then mined using a targeted data extraction strategy, where a spectral library containing information about the peptides of interest is used to identify and quantify them. nih.gov This approach combines the comprehensive nature of shotgun proteomics with the quantitative accuracy of targeted methods, allowing for consistent and reproducible measurement of peptides like Andersonin-M3 across numerous samples. nih.gov

Advanced Mass Spectrometry Techniques for PTM Characterization

Post-translational modifications (PTMs) play a critical role in the function of many peptides and proteins. Advanced mass spectrometry techniques are indispensable for the detailed characterization of these modifications on the this compound.

Tandem Mass Spectrometry (MS/MS and MSn) for Sequence and Modification Mapping

Tandem mass spectrometry (MS/MS) is a cornerstone technique for peptide sequencing and the identification of PTMs. washington.edu In a typical MS/MS experiment, a precursor ion corresponding to a peptide is isolated and then fragmented to produce a series of product ions. The resulting fragmentation pattern provides information about the amino acid sequence of the peptide. washington.edu By analyzing the mass shifts in the fragment ions, researchers can pinpoint the location and type of PTMs.

Further stages of fragmentation, known as MSn, can provide even more detailed structural information, which is particularly useful for characterizing complex or novel modifications. High-throughput identification of peptides is often achieved by coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) and utilizing search algorithms like SEQUEST to match the experimental MS/MS spectra to theoretical spectra from a protein database. washington.edu

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which is crucial for distinguishing between peptides with very similar masses and for confidently identifying PTMs. nih.gov Instruments like the Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range. nih.govnih.gov

This high mass accuracy significantly reduces the number of potential peptide candidates for a given mass, thereby increasing the confidence of peptide identification. nih.gov For PTM analysis, the precise mass measurement of the precursor and fragment ions allows for the unambiguous determination of the modification's elemental composition. This level of precision is essential for differentiating between modifications that have very similar nominal masses, such as phosphorylation and sulfation.

Chromatographic Separations for Complex Peptide Mixtures (e.g., RP-HPLC for purification)

Prior to mass spectrometric analysis, complex peptide mixtures derived from biological samples must be separated to reduce their complexity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation and purification of peptides. nih.govharvardapparatus.com

In RP-HPLC, peptides are separated based on their hydrophobicity. harvardapparatus.com The peptide mixture is loaded onto a column packed with a non-polar stationary phase and eluted with a gradient of increasing organic solvent, typically acetonitrile. nih.gov Hydrophilic peptides elute earlier in the gradient, while more hydrophobic peptides are retained longer on the column. nih.gov

The excellent resolving power of RP-HPLC allows for the separation of peptides that are structurally very similar, often differing by only a single amino acid. nih.govharvardapparatus.com This technique is not only used for analytical-scale separations coupled directly to a mass spectrometer but also for preparative-scale purification to isolate sufficient quantities of the this compound for further characterization. nih.gov The choice of column dimensions and gradient conditions can be optimized to maximize the recovery and purity of the target peptide. nih.gov

Future Research Trajectories and Theoretical Perspectives on Andersonin M3 Peptide Precursor

Unraveling Novel Biosynthetic Pathways and Enzymes

The synthesis of mature, bioactive peptides from their precursors is a complex and tightly regulated process. For the Andersonin-M3 peptide precursor, a primary research goal is to elucidate its complete biosynthetic pathway. This involves identifying the specific proteases and other modifying enzymes responsible for its processing.

Future investigations will likely focus on identifying endoproteases that cleave the Andersonin-M3 precursor at specific recognition sites. These enzymes could belong to known families, such as prohormone convertases, or they may represent entirely novel classes of proteases. Research indicates that enzymes with pepsin-like specificity can be involved in the processing of peptide precursors. nih.gov Furthermore, post-translational modifications are critical for the function of many peptides. In the case of Andersonin-M3, this could involve processes such as amidation, which is a common modification catalyzed by enzymes like peptidylglycine α-amidating monooxygenase (PAM). rsc.org The identification and characterization of these enzymes are crucial for understanding how the final Andersonin-M3 peptides are generated.

Enzyme Class Potential Role in Andersonin-M3 Precursor Processing Example from Literature
Prohormone Convertases (PCs)Site-specific cleavage of the precursor proteinProcessing of pro-ACTH/endorphin
Peptidylglycine α-amidating monooxygenase (PAM)C-terminal amidation of the final peptideBiosynthesis of amidated joining peptide nih.gov
Pepsin-like Aspartic ProteasesCleavage at specific peptide bonds to release active fragmentsProcessing of neurotensin (B549771) precursor nih.gov
Novel MetalloproteasesUnique cleavage or modification activitiesCopper and iron-catalyzed peptide modifications rsc.org

Elucidating Complex Molecular Interaction Networks

The biological effects of the peptides derived from the Andersonin-M3 precursor are mediated through their interactions with other molecules, particularly cell surface receptors. A significant area of future research will be the detailed characterization of these molecular interaction networks.

One key area of investigation will be the interaction of Andersonin-M3-derived peptides with G protein-coupled receptors (GPCRs), a large family of receptors involved in a wide range of physiological processes. nih.gov Another important class of potential interaction partners are major histocompatibility complex (MHC) molecules. nih.govnih.gov The presentation of peptides by MHC molecules is a cornerstone of the adaptive immune system. nih.gov Understanding how Andersonin-M3 peptides might bind to MHC molecules, such as H2-M3, could reveal novel roles in immune surveillance and signaling. nih.gov Techniques such as surface plasmon resonance and co-immunoprecipitation will be instrumental in identifying binding partners and quantifying interaction kinetics.

Interaction Partner Potential Biological Significance Investigative Techniques
G Protein-Coupled Receptors (GPCRs)Signal transduction, cellular communicationRadioligand binding assays, FRET/BRET
Major Histocompatibility Complex (MHC) MoleculesAntigen presentation, immune modulationX-ray crystallography, molecular docking nih.gov
Ion ChannelsRegulation of ion flow across cell membranesElectrophysiology, patch-clamp recording
Intracellular Signaling ProteinsModulation of downstream signaling cascadesYeast two-hybrid screening, pull-down assays

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic view of the this compound's role in biology, future research will necessitate the integration of multiple "omics" datasets. springernature.com This systems biology approach can reveal correlations and causal relationships that are not apparent from single-data-type analyses. nih.gov

Genomic data can identify the gene encoding the Andersonin-M3 precursor and any genetic variations that might influence its expression or function. Transcriptomic analysis will reveal the expression patterns of the precursor's mRNA across different tissues and developmental stages. Proteomic studies, using techniques like mass spectrometry, can identify the precursor itself and its processed peptide products, providing insights into its post-translational modifications and abundance. mdpi.com Metabolomic analyses can then link the presence of Andersonin-M3 peptides to changes in cellular metabolism. The integrated analysis of these multi-omics datasets will be crucial for building comprehensive models of the precursor's biological function. nih.gov

Omics Data Type Information Gained Potential Application to Andersonin-M3
GenomicsGene sequence, genetic variantsIdentifying the gene for the precursor and potential disease-associated mutations
TranscriptomicsmRNA expression levelsDetermining tissue-specific expression and regulation of the precursor gene
ProteomicsProtein and peptide identification and quantificationCharacterizing the processing of the precursor and identifying final peptide products mdpi.com
MetabolomicsSmall molecule profilesLinking the presence of Andersonin-M3 peptides to metabolic pathways

Advancements in Computational Tools for Peptide Precursor Discovery and Design

The discovery and characterization of novel peptide precursors like Andersonin-M3 will be significantly accelerated by advancements in computational biology. nih.gov Machine learning algorithms and artificial intelligence are becoming increasingly powerful in predicting the existence of peptide precursors from genomic data. researchgate.net These tools can identify open reading frames that are likely to encode for secreted peptides and predict the locations of cleavage sites.

Computational Tool/Approach Application in Peptide Research Relevance to Andersonin-M3
Machine Learning ModelsPrediction of peptide precursors from genomic dataIdentifying novel Andersonin-M3-like precursors in other species researchgate.netmdpi.com
Molecular DockingPredicting the binding mode of a peptide to its receptorModeling the interaction of Andersonin-M3 peptides with their target receptors mdpi.com
Molecular Dynamics SimulationsSimulating the dynamic behavior of peptide-receptor complexesUnderstanding the conformational changes upon binding of Andersonin-M3 peptides nih.gov
De Novo Peptide DesignCreating novel peptide sequences with desired propertiesDesigning synthetic Andersonin-M3 analogs for functional studies peptilogics.com

Exploration of Andersonin-M3 Peptides in Fundamental Biological Processes (excluding direct clinical applications)

A major thrust of future research will be to explore the roles of peptides derived from the Andersonin-M3 precursor in fundamental biological processes. This research will focus on their functions at the cellular and organismal levels, independent of any immediate therapeutic considerations.

Potential areas of investigation include the role of Andersonin-M3 peptides in intercellular communication, where they may act as signaling molecules between different cell types. Their involvement in developmental processes, such as cell differentiation and tissue morphogenesis, will also be a key area of study. Furthermore, these peptides may play a role in maintaining physiological homeostasis, for example, by regulating metabolic pathways or influencing neuronal activity. Understanding these fundamental roles is a prerequisite for a complete picture of the biological significance of the this compound.

Q & A

Q. How can researchers design experiments to elucidate the structural conformation of Andersonin-M3 peptide precursor?

Methodological Answer: Use a combination of spectroscopic techniques (e.g., NMR, circular dichroism) and computational modeling (molecular dynamics simulations) to resolve tertiary structures. Frameworks like PICOT (Population: peptide samples; Intervention: structural analysis; Comparison: wild-type vs. mutant variants; Outcome: resolved 3D structure; Time: iterative refinement cycles) ensure systematic experimental design . Include validation steps via X-ray crystallography if feasible.

Q. What experimental approaches are suitable for investigating the biosynthesis pathway of Andersonin-M3 in native organisms?

Methodological Answer: Employ transcriptomic profiling (RNA-seq) and CRISPR-based gene silencing to identify key enzymes involved. Use PEO (Population: model organisms; Exposure: gene knockout; Outcome: biosynthetic intermediate accumulation) to structure hypotheses. Cross-reference with metabolic flux analysis to trace precursor utilization .

Q. How should functional assays be optimized to evaluate Andersonin-M3's bioactivity in vitro?

Methodological Answer: Design dose-response assays (e.g., ELISA, cell viability tests) with controls for nonspecific binding. Apply FINER criteria: ensure assays are feasible (high-throughput compatible), novel (comparison to known peptides), and relevant (disease-specific pathways). Validate with orthogonal methods (e.g., surface plasmon resonance) .

Q. What strategies are recommended for isolating and purifying Andersonin-M3 from complex biological matrices?

Methodological Answer: Use affinity chromatography with peptide-specific antibodies or tag-based purification. Optimize buffer conditions (pH, ionic strength) using fractional factorial experimental design. Document protocols per NIH guidelines for reproducibility .

Q. How can researchers identify conserved domains in Andersonin-M3 across species using bioinformatics tools?

Methodological Answer: Perform multiple sequence alignment (Clustal Omega, MUSCLE) and phylogenetic analysis. Utilize databases like UniProt and Pfam to annotate domains. Structure the research question using PICOT (Population: homologous sequences; Intervention: domain mapping; Outcome: evolutionary conservation patterns) .

Advanced Research Questions

Q. What methodological challenges arise in studying Andersonin-M3's in vivo pharmacokinetics, and how can they be addressed?

Methodological Answer: Overcome low bioavailability using nanoparticle encapsulation or PEGylation. Apply PICOT to define endpoints (e.g., plasma half-life, tissue distribution). Use radiolabeled tracers and microdialysis in animal models, adhering to ethical guidelines .

Q. How can contradictory data on Andersonin-M3's pharmacological effects (e.g., pro-inflammatory vs. anti-inflammatory outcomes) be reconciled?

Methodological Answer: Conduct a systematic review (PRISMA guidelines) to identify context-dependent variables (e.g., dosage, cell type). Use meta-regression to analyze confounding factors. Design follow-up experiments with standardized conditions (e.g., ISO-certified cell lines) .

Q. What integrative approaches are effective for studying Andersonin-M3's synergistic interactions with other therapeutic peptides?

Methodological Answer: Implement multi-omics workflows (proteomics, metabolomics) and combinatorial screening (Checkerboard assay). Frame hypotheses using SPIDER (Sample: co-administered peptides; Phenomenon of Interest: synergy; Design: dose matrices; Evaluation: Loewe additivity index; Research type: experimental) .

Q. How can predictive modeling improve the understanding of Andersonin-M3's receptor-binding dynamics?

Methodological Answer: Combine molecular docking (AutoDock Vina) with machine learning (neural networks trained on binding affinity datasets). Validate predictions using mutagenesis studies and cryo-EM. Reference FINER to ensure novelty (e.g., unexplored receptor isoforms) .

Q. What frameworks guide ethical and regulatory compliance in translational research involving Andersonin-M3?

Methodological Answer: Align with FDA draft guidance for complex generics (e.g., pre-ANDA meetings for peptide therapeutics). Use PICOT to define regulatory milestones (Time: phased clinical trials). Collaborate with institutional review boards (IRBs) for ethical animal/human studies .

Methodological Tables

Table 1: Frameworks for Structuring Research Questions

FrameworkApplication to Andersonin-M3 Research
PICOT Defines variables for in vivo PK studies (e.g., Population: murine models; Intervention: nanoparticle delivery)
FINER Evaluates feasibility of high-cost assays (e.g., cryo-EM) and relevance to neurodegenerative diseases
SPIDER Guides synergy studies with multi-omic integration

Table 2: Common Pitfalls and Solutions in Andersonin-M3 Research

PitfallSolution
Low peptide stabilityUse cryopreservation with trehalose
Data irreproducibilityAdopt NIH preclinical reporting standards
Regulatory ambiguityEngage in FDA workshops for complex generics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.